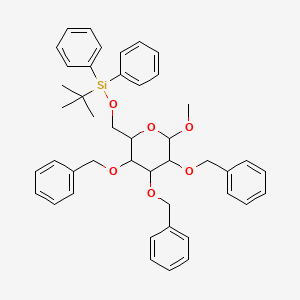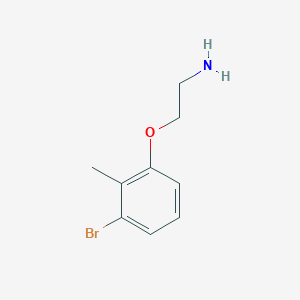
Adenosine-5'-O-diphospho-(1''-(4-nitrophenoxy)-ribose)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose): is a complex organic compound that plays a significant role in various biochemical processes It is a derivative of adenosine diphosphate (ADP) and contains a nitrophenoxy group attached to the ribose moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) typically involves the following steps:
Starting Materials: Adenosine diphosphate (ADP) and 4-nitrophenol.
Activation of ADP: ADP is activated using a coupling reagent such as carbodiimide or a phosphoramidite reagent.
Coupling Reaction: The activated ADP is then reacted with 4-nitrophenol in the presence of a base such as triethylamine to form the desired compound.
Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC or crystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenoxy group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted adenosine diphosphate derivatives.
科学的研究の応用
Chemistry:
Synthesis of Analogues: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is used as a precursor for the synthesis of various analogues for studying enzyme-substrate interactions.
Biology:
Cell Signaling: The compound is involved in studying cellular signaling pathways, particularly those involving ADP-ribosylation.
Enzyme Inhibition: It is used to investigate the inhibition of enzymes such as poly(ADP-ribose) polymerases (PARPs).
Medicine:
Drug Development: The compound is explored for its potential in developing drugs targeting diseases related to ADP-ribosylation, such as cancer and neurodegenerative disorders.
Industry:
Biochemical Assays: It is used in various biochemical assays to study enzyme kinetics and substrate specificity.
作用機序
Molecular Targets and Pathways: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) exerts its effects primarily through its interaction with enzymes involved in ADP-ribosylation. It acts as a substrate or inhibitor for these enzymes, affecting cellular processes such as DNA repair, gene expression, and signal transduction. The nitrophenoxy group can also participate in redox reactions, influencing the compound’s activity.
類似化合物との比較
Adenosine-5’-O-diphospho-(1’'-(4-aminophenoxy)-ribose): Similar structure but with an amino group instead of a nitrophenoxy group.
Adenosine-5’-O-diphospho-(1’'-(4-methoxyphenoxy)-ribose): Contains a methoxy group instead of a nitrophenoxy group.
Uniqueness: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and can undergo unique chemical reactions, making the compound valuable for research and industrial applications.
特性
分子式 |
C21H26N6O17P2 |
|---|---|
分子量 |
696.4 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,4,5-trihydroxypentanoate |
InChI |
InChI=1S/C21H26N6O17P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(32)15(31)12(42-20)6-40-46(39,44-45(36,37)38)43-17(14(30)11(29)5-28)21(33)41-10-3-1-9(2-4-10)27(34)35/h1-4,7-8,11-12,14-17,20,28-32H,5-6H2,(H2,22,23,24)(H2,36,37,38) |
InChIキー |
RCULIYXBWRLLMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(C(CO)O)O)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)





